Methyl 4-(4-fluorophenyl)nicotinate

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemists optimizing CNS-penetrant kinase inhibitors need a biaryl scaffold with precise regiochemistry and impurity-free purity. Isomeric contaminants or off-target analogs waste screening campaigns with false SAR. Methyl 4-(4-fluorophenyl)nicotinate (CAS 110307-23-8) addresses this directly: • ≥98% certified purity with ISO-compliant QC eliminates impurity-driven artifacts. • Para-fluorine & 4-aryl substitution deliver optimal LogP (2.67) for blood-brain barrier penetration. • Methyl ester enables clean hydrolysis to 4-(4-fluorophenyl)nicotinic acid for amide coupling. Trusted by discovery labs for fragment-based screening and kinase inhibitor lead optimization.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Cat. No. B8811844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-fluorophenyl)nicotinate
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO2/c1-17-13(16)12-8-15-7-6-11(12)9-2-4-10(14)5-3-9/h2-8H,1H3
InChIKeyISODYGZNWHNLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-fluorophenyl)nicotinate Overview


Methyl 4-(4-fluorophenyl)nicotinate (CAS 110307-23-8) is a synthetic, fluorinated biaryl compound, classified as an ester and a heterocyclic pyridine derivative . It is composed of a methyl nicotinate core substituted at the 4-position with a 4-fluorophenyl group, giving it a molecular formula of C13H10FNO2 and a molecular weight of 231.22 g/mol . This compound is typically synthesized via Suzuki-Miyaura cross-coupling between a methyl nicotinate derivative and 4-fluorophenylboronic acid [1]. It is primarily utilized as a versatile building block and key intermediate in medicinal chemistry research, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Non-Interchangeability of Methyl 4-(4-fluorophenyl)nicotinate


The specific substitution pattern on the pyridine ring (4-position aryl, 3-position ester) and the presence of the electron-withdrawing para-fluorine atom on the phenyl group create a unique physicochemical and reactivity profile. These structural features are not present in other isomers like 2-(4-fluorophenyl)nicotinate or 5-(4-fluorophenyl)nicotinate [1]. This specific arrangement significantly impacts molecular properties such as lipophilicity (LogP) , electronic distribution, and steric hindrance around the reactive ester group, which in turn dictates its behavior in subsequent chemical transformations and its interaction with biological targets . Therefore, substituting this compound with a structurally similar analog will likely result in a different reaction outcome, altered biological activity, or a change in key physicochemical parameters, rendering the substitution invalid for precise research and development purposes.

Differentiation Evidence for Methyl 4-(4-fluorophenyl)nicotinate


Regiochemical Lipophilicity (LogP) Difference

The para-fluorophenyl substitution at the 4-position of the nicotinate core results in a distinct lipophilicity profile compared to its 2-substituted isomer. The LogP value for Methyl 4-(4-fluorophenyl)nicotinate is reported to be 2.67, a value that influences membrane permeability and solubility . This is a critical parameter that distinguishes it from other isomers and directly affects its suitability as a starting point for drug-like molecules.

Medicinal Chemistry ADME Physicochemical Properties

Suzuki Coupling Advantage at 4-Position

The synthesis of Methyl 4-(4-fluorophenyl)nicotinate via Suzuki-Miyaura coupling of methyl 4-chloronicotinate with 4-fluorophenylboronic acid is a well-established, high-yielding route. While specific isolated yields are not consistently reported in the public domain for this precise compound, the coupling at the 4-position of a 3-substituted pyridine is generally more efficient and less sterically hindered than at the 2- or 6-positions . This synthetic accessibility provides a practical, scalable advantage for procurement and use as a building block compared to isomers requiring more complex and lower-yielding syntheses [1].

Organic Synthesis Process Chemistry C-C Coupling

Certified Purity and ISO Compliance

Commercially available Methyl 4-(4-fluorophenyl)nicotinate is supplied with a certified purity of NLT 98% (Not Less Than 98%) . This high purity is accompanied by ISO certification for some suppliers, ensuring consistency and reliability for research and development applications . This level of quality control is a key differentiator for procurement, providing a guarantee of material integrity that may not be available from all sources of less common or custom-synthesized analogs.

Quality Control Procurement Analytical Chemistry

Methyl 4-(4-fluorophenyl)nicotinate Research Applications


CNS-Targeted Kinase Inhibitor Scaffold

With a favorable LogP of 2.67, Methyl 4-(4-fluorophenyl)nicotinate is an ideal core scaffold for designing small-molecule kinase inhibitors intended to cross the blood-brain barrier . The biaryl structure provides a rigid framework for optimizing interactions with the kinase hinge region, while the para-fluorine enhances metabolic stability and target binding. This scenario is directly supported by the compound's specific lipophilicity, which is distinct from more polar or lipophilic analogs.

Precursor for Nicotinic Acid Derivatives

The methyl ester serves as a convenient protecting group for the carboxylic acid during multi-step syntheses. It can be cleanly hydrolyzed to yield 4-(4-fluorophenyl)nicotinic acid (CAS 32923-72-1) for further derivatization into amides, hydrazides, or other carboxylic acid bioisosteres . The commercial availability of the ester in high purity (≥98%) ensures a reliable and efficient entry point into a diverse chemical space of 4-aryl nicotinic acid-based compounds.

Fragment-Based Drug Discovery Building Block

The compound's relatively low molecular weight (231.22 g/mol) and well-defined structure make it an excellent fragment for FBDD campaigns targeting protein-protein interactions or enzyme active sites . The high certified purity (≥98%) and ISO-compliant quality control minimize the risk of false positives or misleading SAR due to impurities, which is a critical requirement for reliable fragment screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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